반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1.5 h, 0 °C
2.1 Solvents: Diethyl ether ; 6 h
3.1 Reagents: Sodium hydroxide , Bromine Solvents: Water ; 20 °C; 3 h, 20 °C; 20 °C → 0 °C
3.2 Solvents: 1,4-Dioxane ; 0 °C; overnight, 0 °C
4.1 Reagents: Thionyl chloride Solvents: Methanol ; 20 - 40 °C; overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ; 72 h, 50 °C; 50 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
7.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ; 72 h, 50 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
8.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt
9.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 35 °C
9.2 Reagents: Triethylamine ; overnight, rt
10.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; overnight, rt
11.1 Reagents: Hydrogen peroxide , Monopotassium phosphate Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt
12.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
참조
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al,
Journal of Organic Chemistry,
2021,
86(20),
14061-14068